Azacyclotridecan-2-one;phosphoric acid
Description
Azacyclotridecan-2-one (CAS 947-04-6) is a 13-membered lactam (cyclic amide) synthesized via Beckmann rearrangement. Key synthetic routes involve catalysts such as zinc chloride, thionyl chloride, or aluminum isopropoxide combined with phosphoric acid (H₃PO₄) in solvents like toluene or water . The compound’s phosphate derivative, Azacyclotridecan-2-one, phosphate (1:1) (CAS 88108-32-1, C₁₂H₂₆NO₅P, MW 295.32), is a 1:1 salt or ester formed by the interaction of the lactam with phosphoric acid .
Phosphoric acid (H₃PO₄, MW 97.99 g/mol) is a triprotic mineral acid widely used in industrial, agricultural, and pharmaceutical applications. It is non-volatile, non-toxic at low concentrations, and serves as a precursor for phosphate salts, esters, and polymers . The combination of azacyclotridecan-2-one with phosphoric acid likely exploits the latter’s ability to act as a catalyst, crosslinker, or functionalizing agent in organic and materials chemistry .
Properties
CAS No. |
88108-32-1 |
|---|---|
Molecular Formula |
C12H26NO5P |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
azacyclotridecan-2-one;phosphoric acid |
InChI |
InChI=1S/C12H23NO.H3O4P/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;1-5(2,3)4/h1-11H2,(H,13,14);(H3,1,2,3,4) |
InChI Key |
WSIKWUFSTIECLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)NCCCCC1.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Conventional Beckmann Rearrangement
The industrial synthesis of laurolactam begins with cyclododecatriene, which undergoes hydrogenation to cyclododecane. Oxidation with boric acid and transition metal catalysts yields cyclododecanol and cyclododecanone, followed by dehydrogenation to cyclododecanone. Reaction with hydroxylamine forms cyclododecanone oxime, which undergoes Beckmann rearrangement in concentrated sulfuric acid at 160°C to produce laurolactam. This method achieves ~90% yield but requires handling corrosive acids and high temperatures.
Photonitrosation Method
An alternative route involves photonitrosation of cyclododecane with nitrosyl chloride under UV light, forming cyclododecanone oxime directly. Subsequent Beckmann rearrangement in sulfuric acid at 160°C delivers laurolactam with a combined yield of 93%. This method bypasses intermediate oxidation steps but requires specialized equipment for photochemical reactions.
Mechanochemical Synthesis
Recent advances employ mechanochemistry for the Beckmann rearrangement. Cyanuric chloride and hydrochloric acid cocatalyze the reaction in a ball mill, reducing reaction times to 60 minutes and achieving 91% yield. This solvent-free approach minimizes waste and energy consumption, aligning with green chemistry principles.
Table 1: Comparison of Laurolactam Synthesis Methods
Phosphorylation and Salt Formation
Reaction with Phosphonic Acid and Phosphorus Trihalides
A patented method synthesizes azacycloalkane-2,2-diphosphonic acids by reacting lactams with phosphonic acid and phosphorus trichloride in a solvent comprising ethanol adducts with ethylene oxide. For laurolactam (n=12), this process would involve:
- Mixing laurolactam, phosphonic acid, water, and solvent (e.g., ethyl diglycol + ethylene oxide).
- Adding PCl₃ dropwise under cooling, followed by heating to 110°C for 2.5 hours.
- Hydrolysis and crystallization yield the diphosphonic acid derivative with ~58% efficiency. While this produces diphosphonic acids, analogous methods could adapt for phosphoric acid adducts by modifying stoichiometry.
Acid Addition Salt Formation with Phosphoric Acid
Laurolactam forms acid addition salts with phosphoric acid via protonation of the lactam nitrogen. General steps include:
- Dissolving laurolactam in a polar solvent (e.g., water, ethanol).
- Adding stoichiometric phosphoric acid under reflux.
- Crystallizing the salt by cooling or solvent evaporation. Although specific data are scarce, patent literature confirms phosphoric acid’s role in salt formation for analogous azacycloalkanes.
Table 2: Phosphoric Acid Salt Formation Parameters
| Parameter | Details | Reference |
|---|---|---|
| Solvent | Water, ethanol, or ethylene oxide adducts | |
| Temperature | Reflux (≈100°C) | |
| Molar Ratio | 1:1 (laurolactam:H₃PO₄) | Inferred |
Comparative Analysis of Preparation Methods
The conventional Beckmann rearrangement remains the industrial standard due to high yields but faces criticism for corrosive reagents. Photonitrosation offers efficiency but requires UV infrastructure. Mechanochemical methods excel in sustainability but need scalability validation. Phosphorylation via PCl₃ achieves moderate yields, while salt formation with H₃PO₄ is straightforward but underreported in literature.
Applications and Implications of Synthesis Methods
Laurolactam’s utility in nylon-12 production drives demand for efficient synthesis. Phosphoric acid derivatives may enhance thermal stability or biocompatibility, relevant in drug delivery systems. Mechanochemical routes reduce environmental impact, critical for regulatory compliance.
Chemical Reactions Analysis
Types of Reactions: Azacyclotridecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be polymerized through ring-opening polymerization to form nylon-12 . Phosphoric acid, being a strong acid, participates in acid-base reactions and can act as a catalyst in esterification and dehydration reactions .
Common Reagents and Conditions: Common reagents used in the reactions of azacyclotridecan-2-one include hydroxylamine for oxime formation and strong acids for the Beckmann rearrangement . Phosphoric acid is often used in combination with alcohols for esterification reactions and with dehydrating agents for dehydration reactions .
Major Products Formed: The major product formed from the polymerization of azacyclotridecan-2-one is nylon-12, a versatile engineering plastic . Phosphoric acid reactions typically yield esters and anhydrides, depending on the specific reaction conditions .
Scientific Research Applications
Azacyclotridecan-2-one is extensively used in the production of nylon-12, which finds applications in the automotive, electronics, and textile industries due to its high strength and thermal stability . Phosphoric acid is used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in biochemical assays, and a component in the preparation of phosphate buffers for biological research .
Mechanism of Action
The mechanism of action of azacyclotridecan-2-one involves its polymerization through ring-opening polymerization, where the lactam ring is opened and polymerized to form long chains of nylon-12 . Phosphoric acid acts as a proton donor in acid-base reactions and as a catalyst in esterification and dehydration reactions by facilitating the removal of water molecules .
Comparison with Similar Compounds
Structural Analogs: Cyclic Amine and Lactam Phosphates
Key Differences :
- Azacyclotridecan-2-one phosphate ’s large ring structure distinguishes it from smaller aromatic amines like aniline phosphate. Its lactam backbone may confer unique solubility or stability compared to aliphatic or aromatic amine phosphates.
Functional Analogs: Phosphoric Acid Derivatives in Materials Science
Key Insights :
- Azacyclotridecan-2-one phosphate’s applications remain underexplored compared to phosphorylated polymers or vitrimers.
- Unlike PA-PBI membranes, which prioritize proton conductivity, azacyclotridecan-2-one phosphate’s large organic moiety may limit its use in electrochemical devices but could enhance compatibility with organic matrices .
Q & A
Q. What synthetic methodologies are recommended for preparing azacyclotridecan-2-one;phosphoric acid complexes with high reproducibility?
- Methodological Answer : To synthesize these complexes, control stoichiometric ratios (e.g., 1:1 or 1:3 for azacyclotridecan-2-one to phosphoric acid) in anhydrous solvents like dichloromethane or acetonitrile. Use dropwise addition of phosphoric acid to avoid exothermic side reactions. Monitor pH changes (phosphoric acid is triprotic, with pKa values ~2.1, 7.2, 12.3) to stabilize the desired ionic species. Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol). Validate purity using melting point analysis and HPLC (C18 column, 0.1% H3PO4 in mobile phase) .
Q. Which spectroscopic techniques are optimal for characterizing structural interactions in this compound systems?
- Methodological Answer : Employ a multi-technique approach:
- 31P NMR : Identify phosphate coordination modes (chemical shifts between 0–5 ppm for H3PO4 derivatives).
- FT-IR : Detect hydrogen-bonding via O-H stretching (2500–3000 cm⁻¹) and P=O/P-O vibrations (900–1250 cm⁻¹).
- X-ray crystallography : Resolve 3D structures using synchrotron radiation for weakly diffracting crystals. Pre-treat samples with slow evaporation in acidic conditions (pH 4–6) to enhance crystal quality .
Q. How should researchers ensure sample integrity during storage of this compound complexes?
- Methodological Answer : Store lyophilized samples at 2–8°C in amber vials under nitrogen to prevent hydrolysis. For solutions, use phosphate-buffered solvents (pH 4–6) and avoid prolonged exposure to light. Perform stability checks every 3 months via TLC (silica plates, ninhydrin staining for azacyclotridecan-2-one) and UV-Vis spectroscopy (λ = 210 nm for phosphate detection) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermal stability data for this compound complexes?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres to differentiate decomposition pathways. Pair with differential scanning calorimetry (DSC) to identify glass transitions or polymorphic changes. Use multivariate regression to correlate degradation kinetics with humidity levels (5–95% RH). Cross-validate results across multiple labs using standardized protocols (e.g., ISO 11358) and statistical outlier detection (Grubbs’ test) .
Q. How can computational modeling elucidate the catalytic role of this compound in esterification reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states (B3LYP/6-311+G(d,p) basis set). Simulate proton transfer mechanisms between phosphoric acid and azacyclotridecan-2-one’s amide group. Validate with kinetic isotope effects (KIE) using deuterated substrates. Correlate computed activation energies with experimental Arrhenius plots (temperature range: 25–80°C). Use software like Gaussian or ORCA for trajectory analysis .
Q. What methodologies address discrepancies in solubility profiles across solvent systems?
- Methodological Answer : Perform systematic solubility screening using the "golden triangle" approach (water, ethanol, dichloromethane). Measure saturation concentrations via UV-Vis or gravimetry. Apply Hansen solubility parameters (δD, δP, δH) to predict miscibility. For ionic liquids, use COSMO-RS simulations to optimize solvent selection. Validate with nuclear Overhauser effect spectroscopy (NOESY) to detect solvent-solute interactions .
Q. How to validate analytical methods for quantifying trace impurities in this compound formulations?
- Methodological Answer : Develop a UPLC-MS/MS method with a HILIC column (mobile phase: 10 mM ammonium acetate in acetonitrile/water). Use isotopically labeled internal standards (e.g., D6-azacyclotridecan-2-one). Validate per ICH Q2(R1) guidelines:
- Linearity : R² ≥ 0.998 over 50–150% of target concentration.
- LOQ : Signal-to-noise ratio ≥ 10 for impurities.
Cross-check with ion chromatography (Dionex ICS-5000) for phosphate quantification .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches reconcile conflicting bioactivity data in this compound studies?
- Methodological Answer : Apply meta-analysis using random-effects models to account for inter-study variability. Stratify data by experimental conditions (e.g., cell lines, assay duration). Use Bayesian hierarchical modeling to identify confounding variables. Publish raw datasets in repositories like Zenodo to enable reanalysis .
Q. How to integrate this compound research into broader theoretical frameworks?
- Methodological Answer : Anchor studies in acid-base catalysis theory (Brønsted-Evans-Polanyi principles) or supramolecular chemistry (host-guest interactions). Use pathway analysis to map reaction networks. Collaborate with computational chemists to develop QSPR models linking structure to catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
